(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13890577
InChI: InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

CAS No.:

Cat. No.: VC13890577

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one -

Specification

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name (3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1
Standard InChI Key GEWKOBVSQGLPLX-RNFRBKRXSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](COC2=O)C=C1
Canonical SMILES C1CC2C(COC2=O)C=C1

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a bicyclic framework comprising a furanone ring fused to a cyclohexene moiety. Key structural parameters include:

  • Molecular formula: C₈H₁₀O₂

  • Molecular weight: 138.16 g/mol

  • IUPAC name: (3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one

  • Stereochemistry: Chiral centers at positions 3a (S configuration) and 7a (R configuration), as confirmed by its InChIKey (GEWKOBVSQGLPLX-RNFRBKRXSA-N) .

The isobenzofuranone core adopts a half-chair conformation, with the cyclohexene ring introducing strain that influences reactivity. X-ray crystallography of analogous compounds, such as cis-4-cyclohexene-1,2-dicarboxylic anhydride, reveals similar distortion angles (β = 107.29° in space group P21/a) , suggesting shared conformational features.

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of bicyclic anhydrides and lactones. Table 1 highlights its distinct properties relative to related molecules:

Table 1: Structural and Physicochemical Comparison of Bicyclic Compounds

Property(3aS,7aR)-Isobenzofuranone trans-1,2,3,6-Tetrahydrophthalic Anhydridecis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Molecular formulaC₈H₁₀O₂C₈H₈O₃C₈H₈O₃
Molecular weight (g/mol)138.16152.15152.15
Key functional groupsLactoneAnhydrideAnhydride
Stereochemical complexityTwo chiral centersPlanar anhydride ringCis-configured cyclohexene
Typical applicationsAsymmetric synthesis Polymer crosslinkingEpoxy resins

Synthetic Methodologies

Catalytic Asymmetric Cascade Synthesis

A breakthrough route involves a three-component reductive alkylation followed by Michael-aldol reactions (Scheme 1) :

  • Reductive alkylation: Prochiral aldehydes react with nitroalkanes in the presence of amino acid catalysts (e.g., L-proline derivatives).

  • Michael addition: The intermediate enolate attacks α,β-unsaturated carbonyl compounds.

  • Aldol cyclization: Intramolecular cyclization forms the bicyclic lactone with enantiomeric ratios up to 93:7 .

Key conditions:

  • Catalyst: 1.5 mol% chiral amino acid (e.g., (S)-α,α-diphenylprolinol)

  • Solvent: Toluene or THF

  • Temperature: 25°C

This method achieves atom economy and avoids protecting groups, making it scalable for pharmaceutical applications .

Grignard-Mediated Functionalization

Alternative approaches utilize alkynyl Grignard reagents to construct the cyclohexene moiety. For example:

  • Step 1: Formation of alkynyl Grignard (e.g., EtMgBr) from ethyl bromide and magnesium .

  • Step 2: Coupling with tert-butyldiphenylsilane-protected alkynols .

  • Step 3: Pd-catalyzed stannylation (Bu₃SnH, Pd(PPh₃)₄) to install stereochemical complexity .

While less enantioselective than cascade methods, this route provides access to derivatives for structure-activity studies .

Physicochemical Properties

Stability and Reactivity

The lactone ring exhibits moderate hydrolytic stability under neutral conditions but undergoes ring-opening in basic media. Key reactions include:

  • Nucleophilic attack: Amines or alcohols open the lactone to yield hydroxy acids or esters.

  • Diels-Alder reactivity: The cyclohexene moiety participates as a diene in [4+2] cycloadditions .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 1.3–2.1 ppm (cyclohexene protons), δ 4.5–5.0 ppm (furanone oxygen-proximal CH₂) .

  • ¹³C NMR: Carbonyl resonance at δ 175–180 ppm, olefinic carbons at δ 120–130 ppm .

Applications in Organic Synthesis

Chiral Building Block

The compound serves as a precursor to tetronic acids and tetrahydroisobenzofuran-1,5-diones—scaffolds prevalent in bioactive molecules . For example:

  • Antibacterial agents: Functionalization at C-6 yields analogs with Gram-positive activity .

  • Antiviral compounds: Introduction of sulfoxide groups via thiophilic reactions (e.g., using 8 equiv Me₂S) modulates target binding .

Polymer Chemistry

Though less common than anhydride analogs, its lactone ring participates in ring-opening polymerizations to form biodegradable polyesters.

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